molecular formula C19H23NO5S B11046787 4-[(3,4-Dimethoxyphenyl)sulfonyl]-3-methyl-2-phenylmorpholine

4-[(3,4-Dimethoxyphenyl)sulfonyl]-3-methyl-2-phenylmorpholine

Cat. No.: B11046787
M. Wt: 377.5 g/mol
InChI Key: HYFKLXRWAOTCQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3,4-Dimethoxyphenyl)sulfonyl]-3-methyl-2-phenylmorpholine is a complex organic compound that belongs to the class of sulfonyl morpholines This compound is characterized by the presence of a morpholine ring substituted with a 3,4-dimethoxyphenylsulfonyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-Dimethoxyphenyl)sulfonyl]-3-methyl-2-phenylmorpholine typically involves multi-step organic reactions. One common method involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 3-methyl-2-phenylmorpholine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-Dimethoxyphenyl)sulfonyl]-3-methyl-2-phenylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide derivatives.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3,4-Dimethoxyphenyl)sulfonyl]-3-methyl-2-phenylmorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-[(3,4-Dimethoxyphenyl)sulfonyl]-3-morpholinylacetic acid: Similar structure but with an acetic acid group.

    3-(3,4-Dimethoxyphenyl)propanoic acid: Contains a similar phenyl group but with a propanoic acid moiety.

Uniqueness

4-[(3,4-Dimethoxyphenyl)sulfonyl]-3-methyl-2-phenylmorpholine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its morpholine ring and sulfonyl group make it particularly versatile in various chemical reactions and applications.

Properties

Molecular Formula

C19H23NO5S

Molecular Weight

377.5 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)sulfonyl-3-methyl-2-phenylmorpholine

InChI

InChI=1S/C19H23NO5S/c1-14-19(15-7-5-4-6-8-15)25-12-11-20(14)26(21,22)16-9-10-17(23-2)18(13-16)24-3/h4-10,13-14,19H,11-12H2,1-3H3

InChI Key

HYFKLXRWAOTCQV-UHFFFAOYSA-N

Canonical SMILES

CC1C(OCCN1S(=O)(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.